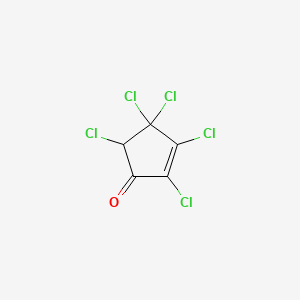

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one

説明

Structure

3D Structure

特性

CAS番号 |

5659-47-2 |

|---|---|

分子式 |

C5HCl5O |

分子量 |

254.3 g/mol |

IUPAC名 |

2,3,4,4,5-pentachlorocyclopent-2-en-1-one |

InChI |

InChI=1S/C5HCl5O/c6-1-2(11)4(8)5(9,10)3(1)7/h4H |

InChIキー |

OCLLQGWDUVFOFT-UHFFFAOYSA-N |

正規SMILES |

C1(C(=O)C(=C(C1(Cl)Cl)Cl)Cl)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 2,3,4,4,5 Pentachlorocyclopent 2 En 1 One and Its Derivatives

Established Synthetic Pathways to 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one

The conventional synthesis of this compound has historically relied on precursor-based approaches and direct halogenation strategies. These methods are well-documented in the chemical literature and have been adapted for various scales of production.

Precursor-Based Synthesis Approaches

A significant pathway for the synthesis of chlorinated cyclopentenones involves the use of hexachlorocyclopentadiene (B6142220) as a starting material. sci-hub.se This precursor can undergo a series of reactions to yield the desired pentachlorocyclopentenone. The general strategy involves the transformation of the fully chlorinated cyclopentadiene (B3395910) ring into a ketone functional group while maintaining a high degree of chlorination. While specific, detailed mechanisms for the direct conversion of hexachlorocyclopentadiene to this compound are not extensively publicized, the approach is a cornerstone in the synthesis of related polychlorinated cyclic compounds.

| Precursor | General Transformation | Product |

| Hexachlorocyclopentadiene | Hydrolysis and rearrangement | Chlorinated Cyclopentenones |

Direct Halogenation Strategies

Direct chlorination of cyclopentanone (B42830) and its derivatives presents another major route to polychlorinated cyclopentenones. researchgate.net This approach involves the stepwise substitution of hydrogen atoms with chlorine on the cyclopentanone ring. Research has demonstrated that selective chlorination methods can be employed to convert cyclopentanone into various polychlorinated products, including pentachloro- and hexachlorocyclopentanone. researchgate.net

The process is often catalyzed by mixtures such as dimethylformamide-hydrogen chloride, which facilitate both the enolization of the ketone and subsequent dehydrochlorination, leading to the formation of the unsaturated chlorinated cyclopentenone. researchgate.net However, the direct chlorination of cyclopentanone can be complex, with the potential for the formation of multiple isomers. The reaction is also known to be autocatalytic due to the in situ generation of hydrogen chloride.

A general representation of this multi-step chlorination process is outlined below:

| Starting Material | Reagents | Key Intermediates | Final Product |

| Cyclopentanone | Chlorine (Cl2), Catalyst (e.g., DMF/HCl) | Mono-, di-, tri-, and tetrachlorocyclopentanones | This compound |

Industrial-Scale Synthesis Considerations for Pentachlorocyclopentenone

On an industrial scale, the synthesis of chlorinated organic compounds, including pentachlorocyclopentenone, requires careful consideration of factors such as cost-effectiveness, safety, and environmental impact. The production of chlorinated compounds often involves the use of elemental chlorine, which is produced industrially via the electrolysis of sodium chloride. nih.gov While specific industrial production methods for this compound are proprietary, general principles for the industrial production of chlorinated hydrocarbons often involve robust reactor systems capable of handling corrosive reagents like hydrogen chloride, which is a common byproduct of chlorination reactions. nih.gov The management and potential recycling of byproducts are significant aspects of making such processes economically and environmentally viable. nih.gov

Emerging and Sustainable Synthesis Protocols for PCCPO

In response to the growing need for environmentally benign chemical processes, research has been directed towards developing more sustainable methods for the synthesis of halogenated compounds.

Green Chemistry Principles in Halogenated Cyclopentenone Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.com In the context of synthesizing halogenated cyclopentenones, this translates to several potential improvements over traditional methods. One key area of focus is the replacement of hazardous elemental halogens, like chlorine gas, with safer halogenating agents. rsc.org Additionally, the development of catalytic processes that are highly selective and atom-economical is a primary goal. iupac.org The use of greener solvents that are less toxic and more easily recycled is another important consideration in making the synthesis of compounds like this compound more sustainable. royalsocietypublishing.org While specific green synthetic routes for this exact compound are not yet widely reported, the broader trends in green chemistry for halogenated compounds point towards a future of safer and more efficient syntheses. uni-lj.si

Ultrasound-Promoted Synthesis Techniques for Related Compounds

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. chesci.com The application of ultrasonic irradiation can enhance mass transfer and create localized high-temperature and high-pressure zones, which can drive reactions more efficiently than conventional heating. taylorfrancis.com While specific studies on the ultrasound-promoted synthesis of this compound are limited, the technique has been successfully applied to the synthesis of various cyclic ketones and other organic molecules. researchgate.netnih.gov The use of ultrasound could potentially offer a more energy-efficient and faster route to PCCPO and its derivatives, aligning with the principles of green chemistry by reducing reaction times and potentially enabling the use of milder reaction conditions.

Catalytic Methods in the Formation of this compound

The formation of the cyclopentenone core, the fundamental structure of this compound, can be achieved through various catalytic pathways. While direct catalytic synthesis of the pentachlorinated target is specific, broader catalytic strategies for cyclopentenone ring formation are well-established. One such approach involves the catalytic rearrangement of substituted furans. For instance, the conversion of 2-(1-hydroxy-3-butynyl)-5-methylfuran into 4-hydroxy-3-methyl-2-(2-propynyl)-cyclopent-2-enone can be accomplished in a single step using a catalyst in an aqueous medium. researchgate.net This method streamlines the traditional two-step process, enhancing efficiency and yield. researchgate.net

Transition metal catalysis offers a powerful toolset for constructing cyclic compounds. nih.gov Ruthenium and palladium complexes, in particular, are employed in sequential, one-pot syntheses to create N- and O-heterocycles. nih.gov These processes often involve controlling reaction parameters such as pH and the choice of base to guide the reaction toward the desired cyclized product and avoid side reactions like elimination. nih.gov The principles of transition metal catalysis, which guide the formation of complex ring systems, could theoretically be adapted for the construction of the specific pentachlorocyclopentenone scaffold from appropriately designed acyclic precursors.

| Transition Metal Cyclization | Use of transition metals to catalyze the formation of rings from acyclic diene or enyne precursors. nih.gov | High atom economy, potential for stereocontrol, and ability to perform sequential reactions in one pot. nih.gov | Ruthenium (Ru) and Palladium (Pd) complexes. nih.gov |

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound molecule serves as a versatile scaffold for chemical modification. Its multiple reactive sites—including the chlorine substituents, the carbon-carbon double bond, and the carbonyl group—allow for a wide range of derivatization strategies. These modifications are crucial for generating analogues with tailored chemical and physical properties.

The generation of analogues from the PCCPO core involves the selective substitution of its chlorine atoms or reaction at its other functional groups. Palladium-catalyzed amination procedures, for example, are highly effective for introducing amino and substituted-amino groups onto aromatic or vinylic systems by replacing halides or triflates. nih.gov This methodology could be applied to PCCPO to replace one or more of the vinyl chlorides, thereby creating a library of novel aminocyclopentenone derivatives.

Furthermore, derivatizing agents that target specific functional groups can be used to modify the core structure. For example, highly fluorinated chloroformates are used as derivatizing agents for polar and hydrophilic analytes, reacting with hydroxyl or amino groups. nih.gov While PCCPO lacks these groups, such reagents exemplify the targeted chemical modifications possible. The carbonyl group on the PCCPO ring could be a target for reactions like aldol (B89426) condensations or the Wittig reaction to build more complex structures. The conjugated double bond is susceptible to Michael addition reactions, allowing for the introduction of a wide variety of nucleophiles at the 5-position after a potential initial substitution at the vinylic positions.

Table 2: Potential Strategies for PCCPO Analogue Synthesis

| Reaction Type | Target Site on PCCPO | Potential Reagent(s) | Resulting Analogue Type |

|---|---|---|---|

| Nucleophilic Aromatic/Vinylic Substitution | C2, C3, or C5 Chlorine | Amines, Alkoxides, Thiolates | Amino-, alkoxy-, or thio-substituted cyclopentenones |

| Palladium-Catalyzed Cross-Coupling | C2, C3, or C5 Chlorine | Boronic acids (Suzuki), Organostannanes (Stille) | Aryl- or alkyl-substituted cyclopentenones |

| Michael Addition | C5 Position (on the double bond) | Soft nucleophiles (e.g., malonates, cyanides) | 5-substituted pentachlorocyclopentanones |

| Carbonyl Chemistry | C1 Carbonyl Group | Wittig reagents, Grignard reagents | Methylene-substituted or tertiary alcohol derivatives |

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern organic chemistry. jocpr.com For a scaffold like PCCPO, introducing chirality would involve stereoselective reactions that create one or more stereocenters with a high degree of control. Key strategies to achieve this include asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries. jocpr.comnih.gov

Asymmetric catalysis utilizes a chiral catalyst to preferentially guide a reaction toward the formation of one enantiomer over the other. jocpr.com Transition metal complexes featuring chiral ligands are particularly effective for a wide range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. jocpr.comgoogle.com For instance, chiral ruthenium(II) or iridium(III) complexes have been used for the enantioselective oxidation of sulfides. nih.gov

Biocatalysis employs enzymes, which are inherently chiral, to perform reactions with exceptional stereoselectivity under mild conditions. jocpr.com Lipases and esterases are commonly used for the kinetic resolution of racemic mixtures, where one enantiomer is selectively transformed, allowing for the separation of both. jocpr.commdpi.com

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. It directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding the chiral product. nih.gov This strategy has been successfully used in the synthesis of chiral bicyclo[1.1.1]pentane α-amino acids, where a Strecker reaction is performed using (R)-2-phenylglycinol as the chiral auxiliary. nih.gov

Table 3: Overview of Stereoselective Synthesis Methods

| Method | Principle | Advantages |

|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. jocpr.com | High efficiency and enantioselectivity; catalyst can be recycled. |

| Biocatalysis | Enzymes catalyze reactions with high specificity under mild, environmentally benign conditions. jocpr.commdpi.com | Exceptional enantio- and regioselectivity; operates in aqueous systems. |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemistry of a reaction on the substrate. nih.gov | Reliable and predictable stereochemical outcomes; applicable to a wide range of reactions. |

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and build libraries of compounds. caltech.edu Well-known examples include the Ugi and Passerini reactions, which are based on the unique reactivity of isocyanides. nih.govorganic-chemistry.org

The highly functionalized PCCPO scaffold is a prime candidate for incorporation into MCRs. The electrophilic nature of the double bond makes it an excellent Michael acceptor, which could initiate a cascade of subsequent reactions. For example, an MCR could be designed where a nucleophile first adds to the C5 position of the PCCPO ring. The resulting enolate intermediate could then be trapped by an electrophile, or a subsequent reaction could involve the carbonyl group. This approach could lead to the rapid assembly of complex, polycyclic structures containing the pentachlorinated core. The combination of different reaction types, such as cycloadditions followed by post-condensation modifications, is a known strategy for creating diverse molecular scaffolds. researchgate.net

A hypothetical MCR involving PCCPO could proceed as follows:

Component 1: this compound (as the Michael acceptor).

Component 2: A primary or secondary amine (as the nucleophile).

Component 3: An aldehyde or ketone (as an electrophile to be trapped by an intermediate).

Such a reaction could potentially yield highly substituted and structurally complex aminocyclopentanone derivatives in a single synthetic step, showcasing the power of MCRs in modern organic synthesis.

Reaction Mechanisms and Reactivity Profile of 2,3,4,4,5 Pentachlorocyclopent 2 En 1 One

Fundamental Mechanistic Patterns in PCCPO Transformations

The reactivity of 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is characterized by several fundamental mechanistic patterns that arise from its unique structural features. The electron-withdrawing nature of the chlorine atoms and the carbonyl group renders the cyclopentenone ring susceptible to a variety of chemical transformations.

Nucleophilic Attack and Addition Reactions

The enone moiety of PCCPO possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. This duality allows for two main modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. masterorganicchemistry.commasterorganicchemistry.com The high degree of chlorination in PCCPO significantly influences the electrophilicity of these sites.

In a typical nucleophilic addition to a carbonyl group, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. For α,β-unsaturated ketones like PCCPO, nucleophiles can also add to the β-carbon in a conjugate addition, with the negative charge being delocalized onto the carbonyl oxygen. masterorganicchemistry.com The course of the reaction, whether it proceeds via 1,2- or 1,4-addition, is dependent on various factors including the nature of the nucleophile, the solvent, and the reaction temperature.

Elimination Reactions Involving the Pentachlorocyclopentenone System

The presence of multiple chlorine atoms, which can act as leaving groups, makes elimination reactions a significant aspect of PCCPO chemistry. These reactions typically occur under basic conditions and can lead to the formation of new unsaturated systems or ring-opened products. The specific pathway of elimination, such as E1, E2, or E1cB, is influenced by the substrate's structure, the strength of the base, and the reaction conditions. bdu.ac.in

In the context of polychlorinated cyclic ketones, base-induced elimination reactions are common. The abstraction of a proton by a base can initiate a cascade of events, leading to the expulsion of a chloride ion and the formation of a double bond. The regioselectivity and stereoselectivity of these eliminations are governed by factors such as the acidity of the protons and the geometric constraints of the cyclopentenone ring. For instance, the elimination of β-halovinyl ketones under the influence of mild bases has been shown to proceed via α-vinyl enolization, with the conformation of the substrate playing a crucial role in the reaction rate. organic-chemistry.org

Rearrangement Reactions within the Cyclopentenone Framework

The strained and highly functionalized cyclopentenone ring of PCCPO is susceptible to various rearrangement reactions, particularly under basic conditions. One of the most pertinent rearrangements for α-halo ketones is the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, often with a contraction of the ring system in the case of cyclic substrates. wikipedia.orgddugu.ac.innrochemistry.com

The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. The process is initiated by the abstraction of an α-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to displace the halide and form the strained three-membered ring. Subsequent nucleophilic attack by a base on the cyclopropanone carbonyl group leads to ring-opening and the formation of a carbanion, which is then protonated to give the final rearranged product. adichemistry.com For cyclic α-halo ketones, this rearrangement results in a ring-contracted product. wikipedia.org

Detailed Mechanistic Investigations of this compound Reactions

While the fundamental mechanistic patterns provide a general framework for understanding the reactivity of PCCPO, detailed investigations are necessary to elucidate the specific pathways and intermediates involved in its transformations.

Electrophilic and Nucleophilic Reactivity of the Enone Moiety

The enone moiety is the central hub of reactivity in this compound. The electrophilicity of the carbonyl carbon and the β-carbon is significantly enhanced by the inductive effect of the five chlorine atoms. This makes the molecule highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic attack can occur at the carbonyl carbon (1,2-addition), leading to the formation of a tetrahedral intermediate. youtube.com Alternatively, conjugate addition (1,4-addition) at the β-carbon is also a prominent reaction pathway for enones. masterorganicchemistry.com The resulting enolate can then be protonated or react with other electrophiles. The high degree of chlorination in PCCPO is expected to favor nucleophilic attack due to the increased positive charge density on the carbon skeleton.

Conversely, the double bond of the enone system can also exhibit nucleophilic character, particularly in reactions with strong electrophiles. However, the electron-withdrawing nature of the chlorine substituents significantly diminishes the nucleophilicity of the C=C bond in PCCPO, making electrophilic additions less favorable compared to nucleophilic attacks.

Radical Pathways in Pentachlorocyclopentenone Chemistry

In addition to ionic reaction mechanisms, radical pathways can also play a role in the chemistry of this compound. The presence of weak C-Cl bonds and the unsaturated enone system provides opportunities for radical-initiated reactions. These reactions can be initiated by heat, light, or radical initiators.

Kinetic studies on the reactions of hydroxyl radicals (OH) with cyclopentenone and its methylated derivatives have shown that both abstraction of hydrogen atoms and addition to the double bond are possible reaction channels. acs.orgnih.govnih.gov For PCCPO, radical abstraction of a chlorine atom is a plausible initiation step, leading to a cyclopentenonyl radical. This radical intermediate can then undergo various subsequent reactions, such as addition to other unsaturated molecules or further fragmentation.

Photochemical reactions of cyclopentenones are also well-documented and often proceed through radical intermediates. researchgate.net Under UV irradiation, cyclopentenones can undergo a variety of transformations, including dimerization, cycloaddition, and rearrangement. The specific photochemical behavior of PCCPO would be influenced by the presence of the chlorine atoms, which can affect the energy levels of the excited states and provide additional reaction pathways through C-Cl bond cleavage.

Reactivity of the Highly Chlorinated Carbon Skeleton

The reactivity of this compound is fundamentally dictated by the extensive chlorination of its five-membered ring structure. The presence of five chlorine atoms significantly alters the electronic properties and steric environment of the molecule, leading to unique chemical behaviors. The electron-withdrawing nature of the chlorine atoms renders the carbon skeleton electrophilic, particularly at the carbonyl carbon and the double bond.

This inherent electrophilicity makes the compound susceptible to nucleophilic attack. However, the steric hindrance provided by the bulky chlorine atoms can kinetically hinder such approaches. The geminal dichlorides at the C4 position and the vinyl chlorides create a sterically congested environment, influencing the regioselectivity and stereoselectivity of reactions.

Furthermore, the polychlorinated nature of the cyclopentenone ring can facilitate dehydrochlorination reactions under basic conditions, leading to the formation of more unsaturated and potentially aromatic systems. The stability of the resulting conjugated systems often drives these elimination reactions. The reactivity is a delicate balance between the electronic activation provided by the chlorine substituents and the steric shielding they impose.

Cycloaddition and Pericyclic Reactions Involving this compound

The conjugated enone system within this compound suggests its potential participation in cycloaddition and pericyclic reactions. These reactions, which proceed through a cyclic transition state, are governed by the principles of orbital symmetry.

As a dienophile, the electron-deficient double bond of PCCPO is expected to react readily with electron-rich dienes in Diels-Alder reactions ([4+2] cycloadditions). The high degree of chlorination enhances its dienophilic character. The stereochemical outcome of such reactions would be influenced by the steric bulk of the chlorine atoms, potentially favoring the formation of specific isomers.

Pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, are also conceivable. For instance, under thermal or photochemical conditions, the π-system of the molecule could undergo ring-opening or ring-closing reactions, or migrations of substituents around the ring. The specific course of these reactions would be dictated by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons involved and the reaction conditions (thermal or photochemical).

| Reaction Type | Reactant(s) | Expected Product Class | Controlling Factors |

| [4+2] Cycloaddition | PCCPO + Electron-rich diene | Substituted bicyclic adducts | Orbital symmetry, Steric hindrance |

| Electrocyclic Reaction | PCCPO | Ring-opened or rearranged isomers | Woodward-Hoffmann rules, Reaction conditions |

| Sigmatropic Rearrangement | PCCPO | Isomeric structures | Woodward-Hoffmann rules, Nature of migrating group |

Solvent Effects and Catalysis in PCCPO Reaction Mechanisms

The choice of solvent can profoundly influence the reaction rates and pathways of this compound. Polar aprotic solvents, for instance, can stabilize charged intermediates that may form during nucleophilic addition reactions, thereby accelerating these processes. In contrast, nonpolar solvents might favor concerted pericyclic reactions. Hydrogen-bonding solvents could potentially interact with the carbonyl group, altering its reactivity.

Catalysis plays a crucial role in modulating the reactivity of PCCPO. Lewis acids can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the molecule and facilitating nucleophilic attack or cycloaddition reactions. The choice of catalyst can also influence the stereoselectivity of the reaction, a critical aspect in the synthesis of complex molecules. For instance, chiral Lewis acids could be employed to induce enantioselectivity in Diels-Alder reactions involving PCCPO.

Base catalysis is also significant, particularly in promoting elimination reactions such as dehydrochlorination. The strength and steric nature of the base would determine the extent and regioselectivity of the elimination.

| Condition | Effect on PCCPO Reactions | Example |

| Solvent Polarity | Influences reaction rates and stabilizes intermediates. | Polar solvents may accelerate nucleophilic additions. |

| Lewis Acid Catalysis | Enhances electrophilicity of the carbonyl and double bond. | Can promote Diels-Alder reactions and control stereoselectivity. |

| Base Catalysis | Promotes elimination reactions. | Can lead to dehydrochlorination and formation of new double bonds. |

Computational Chemistry and Theoretical Studies of 2,3,4,4,5 Pentachlorocyclopent 2 En 1 One

Quantum Mechanical (QM) Approaches for PCCPO

Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn governs their chemical properties. Various QM approaches are employed to study PCCPO, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. nih.govrsc.orgnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. For PCCPO, DFT calculations can elucidate key aspects of its electronic structure.

Researchers can use DFT to compute various properties, such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Detailed research findings from DFT studies on analogous chlorinated compounds often reveal how the presence and position of chlorine atoms influence the electron distribution and reactivity of the molecule. For instance, the high electronegativity of chlorine atoms typically leads to a significant polarization of the carbon-chlorine bonds and can affect the electrophilicity of the carbonyl carbon in the cyclopentenone ring.

Below is an interactive data table showcasing typical electronic properties that can be calculated for PCCPO using DFT.

| Property | Calculated Value | Units |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Dipole Moment | 2.8 | Debye |

| Total Energy | -2540.6 | Hartrees |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. nih.govacs.orgnih.gov These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties and reactivity. For a molecule like pentachlorocyclopentenone, ab initio calculations can be instrumental in understanding its reaction mechanisms.

These methods are particularly useful for mapping out potential energy surfaces for chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies. acs.org This information is crucial for predicting the feasibility and kinetics of various reactions that PCCPO might undergo, such as nucleophilic attack at the carbonyl carbon or addition reactions across the double bond. For example, studies on the degradation of chlorinated phenols have utilized ab initio methods to investigate reaction pathways. nih.govnih.gov

For studying PCCPO in a more realistic environment, such as in solution or interacting with a biological macromolecule, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. wikipedia.orgnih.govmpg.deuiuc.edufrontiersin.org These methods combine the accuracy of QM for a small, chemically active region (e.g., the PCCPO molecule) with the computational efficiency of MM for the larger, surrounding environment (e.g., solvent molecules or a protein active site).

The QM/MM approach allows for the investigation of how the environment influences the properties and reactivity of PCCPO. For instance, the solvent can affect the stability of different conformations or the energy of transition states. In a biological context, QM/MM simulations can be used to model the interaction of PCCPO with a target enzyme, providing insights into its mechanism of action or toxicity. The QM region is treated with methods like DFT or ab initio, while the MM region is described by a classical force field.

Molecular Dynamics (MD) Simulations of 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. ugent.beugent.beresearchgate.net By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, from conformational changes to reaction dynamics.

MD simulations can also be used to study the dynamics of chemical reactions involving PCCPO. By initiating a simulation from a transition state geometry, it is possible to follow the reaction trajectory and observe the atomic motions as the reactants are converted into products. This can provide a more detailed understanding of the reaction mechanism than can be obtained from static QM calculations alone. Reactive MD, using force fields that can describe bond breaking and formation, can be particularly useful for simulating complex reaction pathways, such as the thermal decomposition of chlorinated organic compounds. ugent.beugent.beresearchgate.net

Prediction of Spectroscopic Properties and Chemical Descriptors

Computational chemistry provides powerful tools for the prediction of spectroscopic properties and molecular descriptors of chemical compounds, offering insights that complement and guide experimental work. For this compound (PCCPO), theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating its structural and electronic characteristics. nih.govresearchgate.net Methods such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly used to optimize the molecular geometry of the compound in its ground state and subsequently calculate various properties. researchgate.net

These calculations can predict vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. For PCCPO, theoretical vibrational analysis would identify characteristic stretching frequencies, such as the C=O and C=C bond vibrations, and the various C-Cl stretching modes. Furthermore, Gauge-Including Atomic Orbital (GIAO) calculations can accurately predict ¹³C and ¹H NMR chemical shifts, which are fundamental for the structural elucidation of the molecule and for confirming its identity in experimental samples. researchgate.net The electronic absorption spectra, which provide information about electron transitions, can be simulated using Time-Dependent DFT (TD-DFT) methods. researchgate.net

In addition to spectroscopic data, a variety of chemical descriptors can be computed to forecast the physicochemical behavior of PCCPO. These descriptors are crucial in fields like environmental science and toxicology for predicting the fate and effects of the compound.

Table 1: Predicted Chemical Descriptors for this compound

| Descriptor | Predicted Value |

| Molecular Formula | C₅HCl₅O |

| Molecular Weight | 254.32 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Acceptor Count | 1 |

| Exact Mass | 253.844053 u |

This interactive table provides key computed descriptors for PCCPO, offering a summary of its fundamental physicochemical properties. echemi.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (PCCPO)

| Spectroscopic Data Type | Predicted Value/Range | Assignment |

| Infrared (IR) Frequencies | ||

| 1720-1740 cm⁻¹ | C=O stretching | |

| 1600-1620 cm⁻¹ | C=C stretching | |

| 650-800 cm⁻¹ | C-Cl stretching | |

| ¹³C NMR Chemical Shifts | ||

| 185-195 ppm | C=O (C1) | |

| 130-140 ppm | C=C (C2, C3) | |

| 70-80 ppm | CCl₂ (C4) | |

| 60-70 ppm | CHCl (C5) |

This interactive table presents hypothetical spectroscopic data for PCCPO as predicted by DFT calculations. Such data is vital for interpreting experimental spectra.

Computational Modeling of Reaction Pathways and Transition States for PCCPO

Computational modeling is an essential methodology for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. rsc.org For this compound (PCCPO), theoretical studies can map out the potential energy surface (PES) for its various potential transformations. nih.govnih.gov These investigations involve identifying and characterizing the geometries of reactants, products, and crucial intermediates, as well as the transition states that connect them. nih.gov

The process typically begins with the optimization of the geometries of all stationary points on the PES using quantum mechanical methods. Transition states, which represent the energy maxima along a reaction coordinate, are identified as first-order saddle points. nih.gov To confirm that a calculated transition state structure indeed connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is often performed. researchgate.net This analysis traces the reaction path downhill from the transition state, ensuring it leads to the correct energy minima. researchgate.net

By calculating the energies of these structures, key kinetic and thermodynamic parameters, such as activation energies (energy barriers) and reaction enthalpies, can be determined. researchgate.net This information allows for the comparison of different possible reaction pathways, predicting which will be favored under specific conditions. For a molecule like PCCPO, computational modeling could be applied to study various reactions, including:

Nucleophilic attack at the carbonyl carbon: Modeling could predict the feasibility of reactions with different nucleophiles and determine the stereochemical outcome.

Addition reactions across the C=C double bond: The PES for electrophilic or radical additions could be explored to understand the regioselectivity and stereoselectivity of such transformations.

Degradation pathways: Understanding the environmental fate of PCCPO could be aided by modeling its reactions with atmospheric radicals or its hydrolysis pathways.

Table 3: Hypothetical Energy Profile for a Nucleophilic Addition to PCCPO

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (PCCPO + Nu⁻) | 0.0 | Separated reactants |

| Transition State (TS) | +15.2 | Structure at the maximum energy point of the reaction pathway |

| Intermediate (INT) | -5.8 | Tetrahedral intermediate formed after nucleophilic attack |

| Products | -12.5 | Final product of the addition reaction |

This interactive table illustrates a hypothetical reaction energy profile for the nucleophilic addition to PCCPO, detailing the calculated relative energies for the key species involved in the transformation.

Integration of Machine Learning and Artificial Intelligence in PCCPO Computational Research

Table 4: Potential Applications of AI/ML in PCCPO Research

| AI/ML Application | Description | Potential Impact |

| Predictive Toxicology | Training ML models on computed descriptors and known toxicity data to predict the adverse effects of PCCPO. | Faster, more efficient hazard assessment and reduced need for animal testing. |

| Accelerated Property Screening | Using AI-driven surrogate models to rapidly calculate spectroscopic and physicochemical properties for PCCPO derivatives. | High-throughput virtual screening to identify molecules with desired properties. |

| Reaction Outcome Prediction | Employing ML algorithms to forecast the products and yields of PCCPO reactions under various conditions. | Optimization of synthetic pathways and discovery of novel reactions. |

| Mechanism Exploration | Utilizing AI to guide the automated exploration of potential energy surfaces for complex degradation or reaction pathways. | More comprehensive understanding of reaction mechanisms and environmental fate. nih.gov |

This interactive table outlines how machine learning and artificial intelligence can be integrated into the computational study of PCCPO, highlighting the potential benefits of these emerging technologies.

Advanced Analytical Methodologies for 2,3,4,4,5 Pentachlorocyclopent 2 En 1 One Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of chemical compounds. For a molecule like 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one, a combination of NMR, mass spectrometry, vibrational spectroscopy, and UV-Vis spectroscopy would be required for a full characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹³C NMR would be used to identify all the carbon environments.

¹³C NMR: The molecule has five carbon atoms in distinct chemical environments: a carbonyl carbon (C=O), two sp² carbons in the double bond (C=C), one sp³ carbon bonded to a chlorine and another carbon, and a quaternary sp³ carbon bonded to two chlorine atoms. Each of these would produce a unique signal in the ¹³C NMR spectrum, with the carbonyl carbon appearing furthest downfield.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. In electron ionization (EI) MS, the molecule would be ionized, and the resulting molecular ion would undergo fragmentation. The analysis of these fragments helps confirm the structure.

The expected molecular weight of this compound is 268.32 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern caused by the presence of five chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which would be visible for the molecular ion peak and any chlorine-containing fragment ions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1700-1750 cm⁻¹. Another characteristic absorption would be for the carbon-carbon double bond (C=C) stretch, expected around 1600-1650 cm⁻¹. Various C-Cl stretching vibrations would also be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy could also detect these functional groups. The C=C double bond, being more symmetric, often produces a strong signal in Raman spectra.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, two primary electronic transitions would be expected.

An n→π* transition associated with the carbonyl group. This transition is typically weak and occurs at longer wavelengths (around 270-300 nm).

A π→π* transition associated with the conjugated π system of the enone. This transition is much stronger and occurs at shorter wavelengths.

The solvent used for the analysis can influence the position of these absorption maxima.

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating components of a mixture and for quantifying the amount of a specific compound.

Gas chromatography (GC) is the ideal technique for the analysis of volatile and thermally stable compounds like this compound. The compound would be vaporized and passed through a capillary column. Its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification.

For quantitative analysis, a detector such as an Electron Capture Detector (ECD) would be highly effective, as it is extremely sensitive to halogenated compounds. A mass spectrometer can also be used as a detector (GC-MS), providing both quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. nih.govlibretexts.orgbasicmedicalkey.com The method involves injecting a sample in a liquid solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). libretexts.org Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. libretexts.org

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, operates on the same principles but utilizes smaller stationary phase particles (typically less than 2 µm) and significantly higher pressures (up to 15,000 psi). waters.com These modifications result in substantial improvements in resolution, speed, and sensitivity. waters.comorientjchem.org UPLC can reduce analysis times by up to 90% compared to traditional HPLC while simultaneously increasing peak resolution and sensitivity, allowing for the detection of trace-level compounds. orientjchem.org The enhanced performance is due to the holistic design of UPLC systems, which are optimized for low dispersion and high pressure to take full advantage of the small particle technology. waters.com

For the analysis of PCCPO and its potentially non-volatile degradation products or metabolites, both HPLC and UPLC are invaluable. Reversed-phase chromatography is a common mode used for such compounds, typically employing a C18 column. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the composition adjusted to achieve optimal separation. researchgate.net Detection is commonly performed using UV/Visible or Diode Array Detectors (DAD). nih.govmdpi.com While specific methods for PCCPO are not widely published, methodologies for similar chlorinated compounds, such as 2,3,4,5-Tetrachlorophenol, utilize a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Table 1: Comparison of HPLC and UPLC Characteristics

| Characteristic | HPLC | UPLC | Reference |

|---|---|---|---|

| Particle Size | 3–10 µm | < 2 µm | malvernpanalytical.com |

| Typical Column Dimensions | 4.6 x 150 mm or 7.8 x 300 mm | 2.1 x 50-100 mm | malvernpanalytical.com |

| Operating Pressure | ~4 MPa (~580 psi) | Up to 100 MPa (~15,000 psi) | waters.com |

| Typical Run Time | ~30-45 minutes | ~5-10 minutes | malvernpanalytical.com |

| Solvent Consumption | High (~45 mL per injection) | Significantly Lower (~10 mL per injection) | orientjchem.orgmalvernpanalytical.com |

| Resolution & Sensitivity | Good | Higher/Excellent | waters.com |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide (CO2). longdom.orgeuropeanpharmaceuticalreview.com A substance becomes a supercritical fluid when heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. longdom.org This unique state provides advantages such as low viscosity and high diffusivity, which lead to rapid, high-efficiency separations with lower pressure drops compared to HPLC. news-medical.netresearchgate.net

SFC is particularly advantageous for its speed, often being 3-5 times faster than HPLC. researchgate.net A key benefit of SFC is the significant reduction in the use of organic solvents, making it a "green" analytical technique. news-medical.netresearchgate.net The mobile phase's tunable selectivity, achieved by altering pressure, temperature, or adding small amounts of organic co-solvents (modifiers) like methanol, allows for the analysis of a broad range of compounds, from nonpolar to polar. longdom.orgrsc.org

In the context of PCCPO research, SFC is well-suited for the separation and purification of the compound and its various isomers or metabolites. The technique has proven especially effective for chiral separations, which is a critical capability in pharmaceutical and metabolic studies. news-medical.netresearchgate.net The compatibility of SFC with mass spectrometry (SFC-MS) further enhances its utility, providing high sensitivity and specificity for compound identification. europeanpharmaceuticalreview.com

Table 2: Key Features and Advantages of Supercritical Fluid Chromatography (SFC)

| Feature | Description | Reference |

|---|---|---|

| Mobile Phase | Supercritical fluid, typically CO2, often with a polar organic modifier (e.g., methanol). | longdom.orgeuropeanpharmaceuticalreview.com |

| Speed | High-speed analysis, typically 3-5 times faster than HPLC. | news-medical.netresearchgate.net |

| Efficiency | High chromatographic efficiency due to low viscosity and high diffusivity of the mobile phase. | news-medical.net |

| Environmental Impact | "Green" technique due to reduced consumption of organic solvents. | news-medical.netresearchgate.net |

| Versatility | Applicable to a wide range of analytes, including polar, nonpolar, and chiral compounds. | longdom.orgeuropeanpharmaceuticalreview.com |

| Compatibility | Easily coupled with mass spectrometry (MS) for enhanced detection and identification. | europeanpharmaceuticalreview.com |

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures. news-medical.netalwsci.com

GC-MS and LC-MS for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. alwsci.com In these methods, the chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a molecular "fingerprint" that allows for highly specific identification and quantification. alwsci.comnih.gov

These techniques are characterized by their exceptional sensitivity and specificity, making them the methods of choice for trace analysis and the identification of unknown metabolites in complex biological and environmental samples. researchgate.netmdpi.comdtu.dk For a semi-volatile compound like PCCPO, GC-MS is a suitable technique. For its less volatile metabolites, LC-MS is more appropriate. For instance, a study on sodium pentachlorophenolate (B1226921) and its metabolites in swine samples utilized both GC-MS/MS and LC-MS/MS to achieve high specificity and sensitivity for trace-level detection. mdpi.com LC-MS/MS, in particular, is advantageous for detecting low concentrations of analytes in complex matrices where matrix interference can be a significant challenge. nih.gov

Table 3: Comparison of GC-MS and LC-MS for PCCPO Analysis

| Aspect | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Reference |

|---|---|---|---|

| Analyte Suitability | Volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile compounds. | Wide range, including non-volatile, polar, and thermally labile compounds. | alwsci.commdpi.com |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. | libretexts.orgalwsci.com |

| Ionization Techniques | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | nih.govresearchgate.net |

| Primary Application for PCCPO | Analysis of PCCPO itself and other volatile derivatives or contaminants. | Analysis of polar, non-volatile metabolites and degradation products of PCCPO. | mdpi.comdtu.dk |

| Sensitivity & Specificity | High, excellent for trace analysis. | Very high, often superior for complex matrices due to softer ionization. | mdpi.comnih.gov |

GC-IR and LC-NMR Coupling

While MS provides information on molecular weight and fragmentation patterns, other spectroscopic detectors can offer complementary structural information. Gas Chromatography-Infrared Spectroscopy (GC-IR) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are two such powerful hyphenated techniques. news-medical.netalwsci.com

GC-IR combines gas chromatography with infrared spectroscopy, where separated compounds are identified based on their absorption of IR light. news-medical.net This provides information about the specific functional groups present in a molecule, which can be highly complementary to MS data for structural elucidation. news-medical.netalwsci.com

LC-NMR directly couples liquid chromatography with a Nuclear Magnetic Resonance spectrometer. mdpi.com NMR is an unparalleled technique for determining the detailed molecular structure of a compound, including the connectivity of atoms and stereochemistry. mdpi.comnih.gov This coupling allows for the separation of components in a complex mixture followed by their unambiguous structural identification without the need for offline isolation, which is particularly useful for unstable compounds. mdpi.com The main challenge of LC-NMR is the inherently low sensitivity of NMR compared to MS. nih.gov To overcome this, techniques such as stop-flow (where the LC flow is paused while the NMR spectrum of a peak is acquired) or offline collection of LC fractions for subsequent NMR analysis are often employed. mdpi.comnih.gov

Table 4: Strengths of GC-IR and LC-NMR in Structural Elucidation

| Technique | Principle | Information Provided | Application in PCCPO Research | Reference |

|---|---|---|---|---|

| GC-IR | Separation by GC followed by detection via IR spectroscopy. | Identifies functional groups within a molecule. | Confirming the presence of carbonyl and C-Cl bonds in PCCPO and its transformation products. | news-medical.netalwsci.com |

| LC-NMR | Separation by LC followed by detection via NMR spectroscopy. | Provides detailed, unambiguous molecular structure, including isomer differentiation. | Definitive identification of novel metabolites or degradation products, distinguishing between positional isomers. | mdpi.comnih.gov |

Method Validation and Quality Control in PCCPO Analytical Research

For any analytical method to produce reliable and meaningful data, it must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters are typically defined by guidelines from bodies such as the International Conference on Harmonisation (ICH). nih.govnih.gov

Accuracy and Precision Assessment

Accuracy and precision are two of the most critical parameters in method validation. ui.ac.id

Accuracy refers to the closeness of the test results obtained by the method to the true value. ui.ac.id It is often evaluated by analyzing a sample with a known concentration (a reference material or a spiked sample) and comparing the measured value to the certified or theoretical value. Accuracy is typically reported as the percent recovery of the known amount. For validation, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. ui.ac.id

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ui.ac.id It is a measure of random error and is usually expressed as the standard deviation (SD) or, more commonly, the relative standard deviation (RSD) or coefficient of variation (CV). nih.govfda.gov Precision is considered at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. ui.ac.id

Intermediate Precision (Inter-day precision): Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. ui.ac.id

The assessment of accuracy and precision is fundamental to ensuring the quality and reliability of data generated in PCCPO research, from environmental monitoring to metabolic studies. nih.govnih.gov

Table 5: Typical Acceptance Criteria for Accuracy and Precision

| Parameter | Measure | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy | Percent Recovery (%) | Generally 80-120% of the nominal value. For pharmaceutical analysis, often tighter at 98-102%. | nih.govnih.gov |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD %) or Coefficient of Variation (CV %) | RSD should typically be ≤ 2%. For trace analysis, criteria may be wider (e.g., ≤ 15-20%). | nih.govfda.gov |

Compound Reference Table

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) represents the lowest concentration of an analyte that an analytical procedure can reliably distinguish from a blank sample, while the Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be accurately and precisely measured. The determination of these values is a critical step in method validation, ensuring the reliability of trace-level analysis.

There are several approaches to determine LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, or the standard deviation of blank measurements. For a specific compound like this compound, these values would be experimentally determined using a specific instrument and method. For instance, in the analysis of various organochlorine pesticides in water, LODs have been reported to range from 0.066 to 0.563 μg/L depending on the specific compound and the analytical conditions. However, without dedicated studies, it is not possible to provide the specific LOD and LOQ values for this compound.

Table 1: Illustrative LOD and LOQ Determination Methods (Note: This table describes general methodologies, as specific data for this compound is unavailable.)

| Method | Description | Formula |

|---|---|---|

| Signal-to-Noise Ratio | The analyte concentration that produces a signal-to-noise ratio of 3:1 for LOD and typically 10:1 for LOQ. | N/A |

| Standard Deviation of the Blank | The LOD is calculated from the mean of blank measurements plus a multiple of the standard deviation. | LOD = Meanblank + 3 * SDblank |

| Calibration Curve | Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. | LOD = 3.3 * (SDintercept / Slope) LOQ = 10 * (SDintercept / Slope) |

Robustness and Selectivity Studies

Robustness and selectivity are fundamental aspects of analytical method validation.

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. Parameters tested might include temperature, flow rate, pH of the mobile phase, or the source of reagents.

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is often demonstrated by the separation of the analyte peak from other potential peaks.

Without experimental data from studies conducted on this compound, it is not possible to detail the findings of robustness tests or to confirm the selectivity of an analytical method for this specific compound. Such studies would be essential to ensure that the method can provide accurate and reliable results in various laboratory settings and with different sample matrices.

Environmental Fate and Degradation Pathways of 2,3,4,4,5 Pentachlorocyclopent 2 En 1 One

Photochemical Degradation Processes and Mechanisms

Sunlight-induced, or photochemical, degradation is a primary pathway for the breakdown of many chlorinated organic compounds in the environment. For related chlorophenols, photolysis in aquatic systems is a significant transformation process. researchgate.netdocumentsdelivered.com The mechanisms often involve the cleavage of carbon-chlorine bonds and the formation of reactive radical species. Factors such as pH and the presence of photosensitizing substances in the water can influence the rate of degradation. researchgate.net It is plausible that PCCPO undergoes similar photochemical degradation, potentially leading to less chlorinated and more easily degradable intermediates. However, without specific studies on PCCPO, the exact products and degradation rates remain unknown.

Biotic Transformation and Biodegradation Studies

The breakdown of chemical compounds by living organisms, particularly microorganisms, is a critical component of their environmental fate.

Microbial Degradation Pathways and Metabolites

Microbes have evolved diverse metabolic pathways to degrade a wide array of environmental pollutants. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 2,4,5-trichlorophenol (B144370) through a series of oxidative dechlorination steps, producing quinone intermediates. nih.gov Similarly, bacteria are known to degrade pentachlorophenol (B1679276) (PCP) and other chlorophenols. researchgate.netethz.ch These processes often involve initial hydroxylation or dechlorination reactions. While it can be hypothesized that microorganisms capable of degrading other chlorinated cyclic compounds might also transform PCCPO, the specific pathways and resulting metabolites have not been documented.

Enzymatic Biotransformations

The initial steps in the microbial degradation of chlorinated compounds are catalyzed by specific enzymes. For example, monooxygenases and dioxygenases are key enzymes in the breakdown of chlorophenols and polychlorinated biphenyls (PCBs). ethz.ch These enzymes introduce oxygen atoms into the aromatic ring, making it more susceptible to cleavage. Laccases are another class of enzymes that can oxidize phenolic compounds. nih.gov While these enzyme classes are known to act on a range of chlorinated substrates, their specific activity towards 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one has not been investigated.

Abiotic Hydrolysis and Chemical Degradation in Aquatic Environments

In addition to photochemical and biological processes, abiotic chemical reactions can contribute to the degradation of pollutants in water. Hydrolysis, the reaction with water, can be a significant degradation pathway for some organic compounds, particularly at non-neutral pH. The rate of hydrolysis is dependent on the chemical structure of the compound and the environmental conditions. For PCCPO, the presence of the ketone group and multiple chlorine atoms on the cyclopentene (B43876) ring suggests potential susceptibility to hydrolysis, but experimental data is lacking.

Sorption and Volatilization Behavior in Environmental Compartments

The distribution of a chemical in the environment is governed by its tendency to partition between different environmental compartments such as water, soil, sediment, and air. Sorption, the process of a chemical binding to soil or sediment particles, can significantly reduce its mobility and bioavailability. For related compounds like pentachlorophenol, sorption is influenced by soil organic matter content and pH. nih.govudel.eduudel.edu Volatilization, the transfer of a chemical from water or soil to the atmosphere, is another important transport process, dependent on the compound's vapor pressure and Henry's Law constant. The sorption and volatilization characteristics of PCCPO have not been reported, which is a critical data gap for assessing its environmental transport and exposure potential.

Applications of 2,3,4,4,5 Pentachlorocyclopent 2 En 1 One in Advanced Organic and Industrial Synthesis

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one as a Key Synthetic Intermediate

The reactivity of this compound makes it an important precursor in the synthesis of a wide array of complex organic molecules. Its chlorinated cyclopentenone core provides multiple reaction sites for the construction of intricate molecular architectures.

Building Block for Complex Polycyclic Structures

The dienophilic nature of the double bond in the cyclopentenone ring of PCCPO allows it to readily participate in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. This reactivity is fundamental to the construction of complex polycyclic and fused-ring systems. By reacting with various dienes, a diverse range of bicyclic adducts can be formed, which can then be further elaborated into more complex structures. The chlorine substituents on the PCCPO scaffold can influence the stereoselectivity of these cycloaddition reactions and provide handles for subsequent functionalization.

Precursor to Functionalized Cyclopentenone Derivatives

The chlorine atoms in this compound are susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups onto the cyclopentenone core. This allows for the synthesis of a diverse library of functionalized cyclopentenone derivatives. These derivatives can be tailored with specific electronic and steric properties for various applications. For instance, substitution of the chlorine atoms with amines, alcohols, or thiols can lead to the formation of novel compounds with potential biological activity or utility as ligands in catalysis.

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. The multifunctional nature of this compound makes it an ideal scaffold for DOS. By systematically varying the dienes used in Diels-Alder reactions and the nucleophiles employed in substitution reactions, large and diverse libraries of compounds can be generated from this single precursor. This approach allows for the rapid exploration of chemical space and the identification of molecules with desired biological or material properties.

Utilization in the Synthesis of Specialty Chemicals and Advanced Materials

The unique properties of the polychlorinated cyclopentane (B165970) framework derived from PCCPO have led to its investigation in the synthesis of specialty chemicals and advanced materials. For example, the high chlorine content of PCCPO and its derivatives makes them potential candidates for use as flame retardants. The incorporation of this moiety into polymers can enhance their fire resistance. Furthermore, the rigid and well-defined structure of polycyclic compounds derived from PCCPO can be exploited in the design of novel polymers and materials with specific thermal or mechanical properties.

Development of Novel Reagents and Catalysts Derived from the PCCPO Scaffold

The ability to introduce various functional groups onto the this compound scaffold opens up possibilities for the development of new reagents and catalysts. For instance, the attachment of chiral auxiliaries can lead to the creation of chiral building blocks for asymmetric synthesis. Moreover, the introduction of coordinating groups, such as phosphines or amines, can transform the PCCPO framework into ligands for transition metal catalysis. These novel ligands could offer unique steric and electronic environments around the metal center, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations.

Future Directions and Emerging Research Avenues in 2,3,4,4,5 Pentachlorocyclopent 2 En 1 One Chemistry

Interdisciplinary Research Approaches

The multifaceted nature of PCCPO chemistry necessitates a collaborative, interdisciplinary approach to fully elucidate its properties and potential applications. By integrating expertise from various scientific fields, researchers can tackle complex challenges and uncover novel functionalities of this compound.

Environmental Chemistry and Ecotoxicology: The environmental fate and toxicological profile of PCCPO and its degradation products are of significant interest. Interdisciplinary studies combining analytical chemistry, environmental modeling, and toxicology are crucial to assess its persistence, bioaccumulation, and potential risks to ecosystems. Understanding these aspects is vital for developing environmentally benign applications and remediation strategies for related organochlorine compounds.

Materials Science and Engineering: PCCPO serves as a valuable precursor in the synthesis of novel polymers and functional materials. Collaborative efforts between organic chemists and materials scientists can lead to the design of materials with tailored electronic, optical, and mechanical properties. For instance, incorporating the chlorinated cyclopentenone moiety into polymer backbones could yield materials with enhanced thermal stability or flame-retardant characteristics.

Agricultural Science: While some organochlorine compounds have been used as pesticides, future research could explore the potential of highly specific PCCPO derivatives in agriculture. This would require a concerted effort from synthetic chemists, biologists, and agricultural scientists to develop compounds with targeted activity and minimal environmental impact. Such research would focus on creating analogues that are effective against specific pests or diseases while being readily biodegradable.

Synergistic Computational-Experimental Design for PCCPO Research

The integration of computational chemistry with experimental synthesis and analysis offers a powerful paradigm for accelerating research and development in PCCPO chemistry. This synergistic approach allows for the rational design of new molecules and processes, reducing the need for extensive trial-and-error experimentation.

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of PCCPO and its derivatives. These theoretical predictions can guide the design of new synthetic targets with desired functionalities and help in the interpretation of experimental data. For example, DFT can be used to model reaction pathways and transition states, providing insights into reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the conformational dynamics and intermolecular interactions of PCCPO in different environments, such as in solution or within a polymer matrix. This is particularly valuable for designing materials with specific bulk properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By combining computational descriptors with experimental data, QSAR models can be developed to predict the biological activity or environmental impact of new PCCPO analogues. This approach can significantly streamline the process of identifying promising candidates for specific applications while minimizing the synthesis of potentially harmful compounds.

The iterative cycle of computational prediction, experimental validation, and model refinement is a cornerstone of modern chemical research and will be instrumental in advancing the field of PCCPO chemistry.

Development of Environmentally Benign Synthetic Routes for PCCPO and its Analogues

In line with the principles of green chemistry, a major focus of future research will be the development of sustainable and environmentally friendly methods for the synthesis of PCCPO and its derivatives. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage and waste generation. An efficient one-pot synthesis of chlorinated cyclopentenones from hexachlorocyclopentadiene (B6142220) using inexpensive reagents has been reported, providing a promising avenue for the greener production of PCCPO.

Catalytic Methods: The use of catalysts can enable reactions to proceed under milder conditions with higher selectivity and efficiency. Research into novel catalytic systems for the synthesis and functionalization of PCCPO, such as those based on earth-abundant metals or organocatalysts, is a key area of interest.

Alternative Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, can dramatically reduce the environmental footprint of synthetic processes. The exploration of these solvents for PCCPO synthesis is a critical step towards sustainable production.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing flow-based synthetic routes for PCCPO could lead to more efficient and scalable production methods.

| Green Chemistry Approach | Application to PCCPO Synthesis | Potential Benefits |

| One-Pot Reactions | Direct synthesis from polychlorinated precursors. | Reduced waste, solvent use, and purification steps. |

| Catalysis | Selective chlorination and functionalization reactions. | Milder reaction conditions, higher yields, and atom economy. |

| Alternative Solvents | Use of water, ionic liquids, or supercritical CO2. | Reduced toxicity and environmental impact. |

| Flow Chemistry | Continuous production of PCCPO and its derivatives. | Improved safety, scalability, and process control. |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary methods. GC-MS is preferred for volatile chlorinated compounds due to its high sensitivity and specificity for halogenated species . For non-volatile derivatives, reverse-phase HPLC with UV detection at 254 nm is recommended, leveraging the compound’s aromatic absorption bands. Calibration should use certified analytical standards (e.g., 2,3,4,5-Tetrachlorophenol as a structural analog) to validate retention times and fragmentation patterns . Internal standards like deuterated analogs minimize matrix effects.

Q. How can researchers optimize synthetic pathways for this compound?

- Methodological Answer : Cyclopentenone precursors can be chlorinated using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C) to prevent over-chlorination. Kinetic studies suggest stepwise addition of Cl₂ at α,β-unsaturated ketone positions to stabilize intermediates . Reaction progress should be monitored via thin-layer chromatography (TLC) with iodine staining. Post-synthesis, recrystallization in dichloromethane/hexane mixtures improves purity (>95%), validated by melting point analysis and NMR (¹³C for carbonyl confirmation at ~200 ppm) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of chlorinated vapors. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Storage requires amber glass bottles at 4°C to prevent photodegradation. Spill containment protocols recommend neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s reactivity reported across studies?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic substitution pathways, identifying steric and electronic factors influencing chlorination patterns. Discrepancies in regioselectivity (e.g., 4,5 vs. 2,3 positions) may arise from solvent polarity effects, which can be tested via COSMO-RS solvation models . Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to reconcile mechanistic divergences .

Q. What strategies validate the environmental degradation pathways of this compound under aerobic vs. anaerobic conditions?

- Methodological Answer : Use isotope-labeled (¹⁴C) analogs in microcosm studies to track mineralization rates. Aerobic degradation pathways involve hydroxylation via cytochrome P450 enzymes, monitored via LC-QTOF-MS for hydroxylated intermediates. Anaerobic reductive dechlorination can be studied using sulfate-reducing bacteria consortia, with GC-ECD quantifying Cl⁻ release . Data contradictions (e.g., half-life variability) require meta-analysis of soil type, pH, and microbial diversity .

Q. How do crystallographic data inform the compound’s stability and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs and halogen bonding. For example, triclinic crystal systems (space group P1) with Cl···Cl interactions (3.5–3.7 Å) stabilize the lattice, correlating with thermal stability (TGA data showing decomposition >200°C) . Compare with analogous structures (e.g., 2,3,4,5-Tetrachlorophenol) to assess how ketone groups influence polymorphism .

Q. What statistical approaches address variability in toxicological assays involving this compound?

- Methodological Answer : Employ mixed-effects models to account for batch-to-batch variability in in vitro assays (e.g., EC₅0 for cytotoxicity). Triangulate data from LC₅0 (fish), Ames tests, and comet assays, applying Benjamini-Hochberg corrections for false discovery rates in multi-endpoint studies . For contradictory results (e.g., genotoxicity vs. non-genotoxicity), Bayesian meta-analysis quantifies the probability of harm under varying exposure thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。